Biotinyl Cystamine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

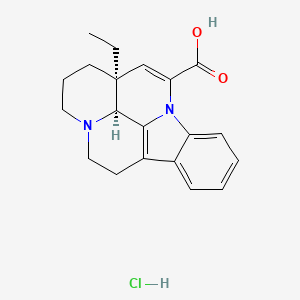

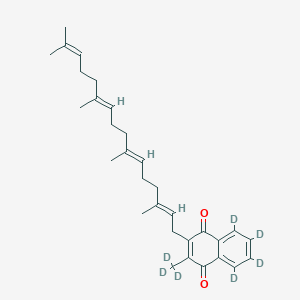

Biotinyl Cystamine-d4 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of Cystamine, which is a naturally occurring compound found in various biological systems. The compound is biotinylated, meaning it has a biotin moiety attached, which enhances its utility in various biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl Cystamine-d4 typically involves the biotinylation of Cystamine. This process can be achieved through the reaction of Cystamine with a biotinylating agent, such as a succinimide ester of biotin. The reaction usually occurs in an aqueous buffer at a slightly alkaline pH to facilitate the formation of amide bonds between the biotin and the primary amines of Cystamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The biotinylation reaction is typically carried out in large reactors with continuous monitoring of pH, temperature, and reaction time to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Biotinyl Cystamine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or other mild oxidizing agents. The reaction typically occurs under mild conditions to prevent degradation of the biotin moiety.

Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These reactions are usually carried out in aqueous buffers at neutral pH.

Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various biotinylated derivatives, which can be used in different biochemical assays and applications. For example, oxidation of this compound can lead to the formation of disulfide-linked biotinylated compounds, while reduction can yield free thiol-containing biotinylated products .

Wissenschaftliche Forschungsanwendungen

Biotinyl Cystamine-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a crosslinking agent and a labeling reagent. Its biotin moiety allows for easy detection and purification of biotinylated molecules using avidin or streptavidin-based systems .

Biology

In biological research, this compound is employed to study protein-protein and protein-DNA interactions. Its ability to form stable complexes with avidin or streptavidin makes it a valuable tool for affinity purification and detection of biomolecules .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurodegenerative diseases due to its ability to mitigate oxidative stress and inflammation .

Industry

In the industrial sector, this compound is used in the development of diagnostic assays and biosensors. Its biotinylated structure allows for the creation of highly sensitive and specific detection systems .

Wirkmechanismus

The mechanism of action of Biotinyl Cystamine-d4 involves its interaction with various molecular targets and pathways. The biotin moiety of the compound binds to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules. Additionally, the cystamine component of the compound can undergo redox reactions, which play a role in its therapeutic effects. These redox reactions help to mitigate oxidative stress and inflammation, which are common features of many neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Biotinyl Cystamine-d4 can be compared with other biotinylated compounds and cystamine derivatives.

Similar Compounds

Biotinyl Cysteine: Similar to this compound, Biotinyl Cysteine is used in biochemical applications for labeling and detection purposes.

Biotinyl Lysine: Another biotinylated compound used for similar applications, particularly in protein labeling and purification.

Cystamine: The parent compound of this compound, used in various therapeutic and research applications

Uniqueness

This compound is unique due to its deuterium-labeled structure, which provides additional stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and detection are crucial .

Eigenschaften

CAS-Nummer |

1322625-65-9 |

|---|---|

Molekularformel |

C₁₄H₂₂D₄N₄O₂S₃ |

Molekulargewicht |

382.6 |

Synonyme |

(3aS,4S,6aR)-N-[2-[(2-Aminoethyl-d2)dithio]ethyl-d2]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)